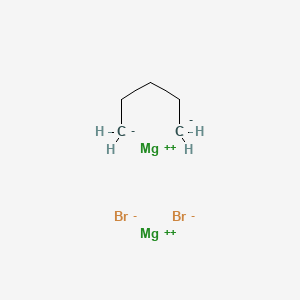

dimagnesium;pentane;dibromide

説明

Dimagnesium pentane dibromide (BrMg-(CH₂)₅-MgBr) is a Grignard-type organometallic compound derived from 1,5-dibromopentane. Its structure features two magnesium atoms bonded to bromine and a pentane chain, forming a bimetallic reagent. This compound is primarily utilized in organic synthesis for constructing heterocyclic systems, such as phosphorinanes, via reactions with electrophiles like phosphorus sulfochloride (PSCl₂) or diphenylphosphine .

特性

分子式 |

C5H10Br2Mg2 |

|---|---|

分子量 |

278.55 g/mol |

IUPAC名 |

dimagnesium;pentane;dibromide |

InChI |

InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2 |

InChIキー |

BHNGKNROBJWJDN-UHFFFAOYSA-L |

正規SMILES |

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Dimagnesium;pentane;dibromide can be synthesized through the reaction of magnesium metal with 1,5-dibromopentane in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+Br-(CH2)5-Br→Br-Mg-(CH2)5-Mg-Br

Industrial Production Methods

In an industrial setting, the production of dimagnesium;pentane;dibromide involves large-scale reactors where magnesium turnings are reacted with 1,5-dibromopentane in THF. The reaction mixture is stirred and heated to facilitate the formation of the Grignard reagent. The product is then purified through distillation or crystallization to obtain a high-purity compound .

化学反応の分析

Types of Reactions

Dimagnesium;pentane;dibromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can replace halogens in organic molecules.

Coupling Reactions: It participates in coupling reactions to form larger carbon chains.

Common Reagents and Conditions

Common reagents used with dimagnesium;pentane;dibromide include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent

類似化合物との比較

Key Characteristics :

- Molecular Formula : C₅H₁₀Mg₂Br₂

- Molecular Weight : ~278.42 g/mol (calculated).

- Reactivity : Acts as a nucleophile in C–P bond formation.

- Applications: Synthesis of organophosphorus compounds, catalytic intermediates, and coordination chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

1,5-Dibromopentane

Ethylene Dibromide (1,2-Dibromoethane)

- Molecular Formula : C₂H₄Br₂

- Molecular Weight : 187.86 g/mol.

- Key Properties : High water solubility (4,321 mg/L), volatile (vapor pressure: 1.47 kPa).

- Applications: Formerly used as a pesticide and gasoline additive; now restricted due to carcinogenicity .

Diquat Dibromide

- Molecular Formula : C₁₂H₁₂Br₂N₂ (cation) + 2Br⁻ (dibromide salt).

- Physical State : Pale yellow crystalline solid.

- Toxicity requires strict handling protocols .

1,10-Dibromodecane

2,3-Dibromopentane

- Molecular Formula : C₅H₁₀Br₂

- Isomerism : Structural isomer of 1,5-dibromopentane.

- Reactivity : Undergoes dehalogenation with zinc to yield pentane, highlighting positional halogen effects .

Reactivity Profiles

Table 1: Physical and Chemical Properties

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。